molecular formula C16H20N4O B2848168 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1788558-16-6

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2848168
CAS RN: 1788558-16-6
M. Wt: 284.363
InChI Key: LGJIVYRNGLYNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various types of cancer. This compound has gained significant attention in the scientific community due to its promising anticancer properties and potential as a targeted therapy.

Mechanism of Action

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone exerts its anticancer effects by selectively binding to and inhibiting the activity of BTK, thereby blocking the signaling pathways that promote cancer cell growth and survival. This mechanism of action makes this compound a promising targeted therapy for cancer treatment.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical studies. It has also been found to enhance the effectiveness of other anticancer agents when used in combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells over time. Additionally, more research is needed to determine the optimal dosing and treatment regimens for this compound.

Future Directions

Future research on 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone could focus on optimizing its pharmacokinetic properties and developing more effective dosing regimens. Additionally, further studies could investigate its potential for combination therapy with other targeted agents or immunotherapies. Finally, clinical trials are needed to evaluate its safety and efficacy in human cancer patients.

Synthesis Methods

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone involves several steps, starting with the preparation of 4-(1H-1,2,3-triazol-1-yl)piperidine, which is then reacted with m-tolualdehyde to form this compound. The final compound is obtained through purification and isolation processes.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone has been extensively studied for its potential as a therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the growth and survival of cancer cells.

properties

IUPAC Name

2-(3-methylphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-3-2-4-14(11-13)12-16(21)19-8-5-15(6-9-19)20-10-7-17-18-20/h2-4,7,10-11,15H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJIVYRNGLYNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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